molecular formula C10H12ClN3O3S B12418885 Quinethazone-d5

Quinethazone-d5

Cat. No.: B12418885
M. Wt: 294.77 g/mol
InChI Key: AGMMTXLNIQSRCG-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinethazone-d5 is a deuterated form of Quinethazone, a thiazide-like diuretic used primarily for the treatment of hypertension. The molecular formula of this compound is C10H7D5ClN3O3S, and it has a molecular weight of 294.77. This compound is used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinethazone-d5 involves the incorporation of deuterium atoms into the Quinethazone molecule. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-ethyl-7-chloro-2,3-dihydro-4(1H)-quinazolinone-6-sulfonamide.

    Deuteration: The ethyl group in the starting material is replaced with a deuterated ethyl group (ethyl-d5) through a deuterium exchange reaction. This is typically achieved using deuterated reagents under specific reaction conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the starting material.

    Deuterium Exchange: Efficient deuterium exchange reactions using deuterated reagents.

    Purification: Purification of the final product to achieve high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

Quinethazone-d5 undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can occur at the ethyl group, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can reduce the quinazolinone ring, altering its chemical structure.

    Substitution: Substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the quinazolinone ring, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Quinethazone-d5 has several scientific research applications, including:

Mechanism of Action

Quinethazone-d5, like Quinethazone, acts as a diuretic by inhibiting the active reabsorption of chloride ions at the early distal tubule via the sodium-chloride cotransporter. This results in increased excretion of sodium, chloride, and water. The compound also inhibits sodium ion transport across the renal tubular epithelium through binding to the thiazide-sensitive sodium-chloride transporter .

Comparison with Similar Compounds

Similar Compounds

    Hydrochlorothiazide: Another thiazide diuretic used for hypertension.

    Chlorothiazide: A thiazide diuretic with similar diuretic and antihypertensive properties.

    Bendroflumethiazide: A thiazide diuretic used for similar therapeutic purposes.

Uniqueness

Quinethazone-d5 is unique due to its deuterated ethyl group, which makes it particularly useful in research settings for isotope labeling and tracing studies. This deuterium incorporation can also lead to differences in metabolic stability and pharmacokinetics compared to non-deuterated analogs .

Properties

Molecular Formula

C10H12ClN3O3S

Molecular Weight

294.77 g/mol

IUPAC Name

7-chloro-4-oxo-2-(1,1,2,2,2-pentadeuterioethyl)-2,3-dihydro-1H-quinazoline-6-sulfonamide

InChI

InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17)/i1D3,2D2

InChI Key

AGMMTXLNIQSRCG-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl

Canonical SMILES

CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl

Origin of Product

United States

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